5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione
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Overview
Description
5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione is a heterocyclic compound with the molecular formula C10H13N3S. It is characterized by a five-membered ring containing sulfur and nitrogen atoms, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione is acetylcholinesterase (AChE) . AChE is a critical enzyme involved in neurotransmission, specifically in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine.
Mode of Action
This compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the synapse. The increased acetylcholine levels result in prolonged cholinergic effects.
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic pathway. The cholinergic pathway is responsible for transmitting signals in the nervous system through the neurotransmitter acetylcholine. By inhibiting AChE, this compound disrupts the normal functioning of the cholinergic pathway, leading to altered neurotransmission .
Result of Action
The inhibition of AChE by this compound leads to increased levels of acetylcholine in the synapse. This can result in prolonged muscle contraction and altered neurotransmission, which may have various physiological effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its interaction with AChE. Additionally, the presence of other molecules can influence the compound’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione typically involves the reaction of phenylhydrazine with carbon disulfide in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thioether derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alkyl halides. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, each with distinct chemical and physical properties .
Scientific Research Applications
5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolethiones: These compounds share a similar triazole ring structure but differ in their substituents.
Thiazolidines: These compounds have a sulfur atom in the ring and exhibit similar biological activities.
Uniqueness
5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione is unique due to its specific substitution pattern, which enhances its stability and bioactivity compared to other similar compounds. Its distinct chemical structure allows for diverse applications in various fields of research .
Biological Activity
5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione (DMPTT) is a heterocyclic compound characterized by its unique chemical structure, which includes a five-membered ring containing sulfur and nitrogen atoms. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its diverse biological activities.
- Molecular Formula : C10H13N3S
- CAS Number : 39263-68-8
- Structure : The compound features a triazolidine ring that contributes to its reactivity and interaction with biological targets.
The primary biological activity of DMPTT is attributed to its inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, DMPTT increases the levels of acetylcholine in synaptic clefts, which can lead to enhanced cholinergic transmission. This mechanism underlies its potential therapeutic applications in neurological disorders.
Target Enzyme
- Acetylcholinesterase (AChE) : The inhibition of AChE disrupts normal neurotransmission and can lead to prolonged muscle contraction and altered physiological responses .
Biological Activities
DMPTT exhibits a range of biological activities, including:
1. Antimicrobial Properties
Research indicates that DMPTT possesses significant antimicrobial and antifungal activities. It has been shown to inhibit various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
2. Antioxidant Activity
Studies have demonstrated that DMPTT exhibits antioxidant properties. This activity is crucial for mitigating oxidative stress in biological systems, which is linked to various diseases .
3. Anti-inflammatory Effects
DMPTT has potential anti-inflammatory effects, which may be beneficial in treating conditions characterized by inflammation. The compound's ability to modulate inflammatory pathways is an area of ongoing research.
4. Anticancer Potential
Preliminary studies suggest that DMPTT may have anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines .
Study 1: AChE Inhibition
In a study assessing the inhibitory effects on AChE, DMPTT was found to have a significant IC50 value indicating potent activity against the enzyme. This suggests its potential use in treating conditions like Alzheimer's disease where AChE inhibition is beneficial.
Study 2: Antimicrobial Efficacy
A series of tests were conducted on DMPTT against various microbial strains. Results indicated that DMPTT exhibited higher antimicrobial activity than standard antibiotics against certain resistant strains, highlighting its potential as a new antimicrobial agent .
Study 3: Antioxidant Activity Assessment
The antioxidant capacity of DMPTT was evaluated using DPPH radical scavenging assays. The results showed that DMPTT effectively scavenged free radicals, comparable to established antioxidants like gallic acid .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity | AChE Inhibition |
---|---|---|---|
DMPTT | Triazolidine | Antimicrobial, Antioxidant, Anti-inflammatory | Significant |
1,2,4-Triazolethiones | Triazole derivatives | Anticancer, Antioxidant | Moderate |
Thiazolidines | Sulfur-containing rings | Anti-inflammatory | Weak |
Properties
IUPAC Name |
5,5-dimethyl-2-phenyl-1,2,4-triazolidine-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-10(2)11-9(14)13(12-10)8-6-4-3-5-7-8/h3-7,12H,1-2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGNHJAOYPHKHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=S)N(N1)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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